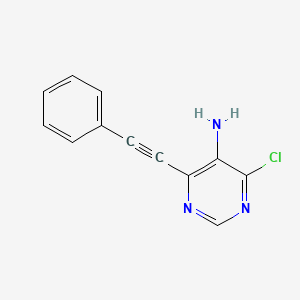

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially designated as 4-chloro-6-(2-phenylethynyl)pyrimidin-5-amine, reflecting the precise positioning of each functional group on the pyrimidine ring system. The Chemical Abstracts Service registry number for this compound is 875340-49-1, providing a unique identifier for chemical databases and regulatory documentation.

The systematic name construction begins with the pyrimidine base structure, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The numbering system for pyrimidine follows established conventions where the nitrogen atoms occupy positions 1 and 3, with carbon atoms at positions 2, 4, 5, and 6. The substituents are then identified and positioned according to their attachment points on this base structure. The chloro group at position 4 represents a halogen substitution that significantly influences the electronic properties of the molecule. The phenylethynyl group at position 6 consists of a phenyl ring connected through an ethynyl linkage, creating an extended conjugated system. The amino group at position 5 provides a primary amine functionality that contributes to the compound's reactivity and potential biological interactions.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of this compound is established as C₁₂H₈ClN₃, with a molecular weight of 229.66 grams per mole. This formula indicates the presence of twelve carbon atoms, eight hydrogen atoms, one chlorine atom, and three nitrogen atoms, arranged in a specific structural configuration that defines the compound's unique properties.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈ClN₃ |

| Molecular Weight | 229.66 g/mol |

| Chemical Abstracts Service Number | 875340-49-1 |

| Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)C#CC2=C(C(=NC=N2)Cl)N |

The structural isomerism analysis reveals several important aspects of this compound's molecular architecture. The pyrimidine ring system provides the core heterocyclic framework, with the nitrogen atoms creating specific electronic characteristics that influence the overall molecular behavior. The phenylethynyl substituent introduces a significant degree of conjugation through the ethynyl linkage, extending the aromatic system beyond the pyrimidine core. This extended conjugation system affects the compound's electronic properties, including its ultraviolet absorption characteristics and potential for electronic transitions.

The positioning of substituents creates specific regioisomeric relationships that are crucial for the compound's biological activity. The chloro group at position 4 is positioned adjacent to one of the pyrimidine nitrogen atoms, creating an electron-withdrawing effect that influences the overall electron density distribution throughout the molecule. The amino group at position 5 provides electron-donating characteristics that partially counterbalance the electron-withdrawing effects of the chlorine atom. The phenylethynyl group at position 6 creates a substantial steric and electronic influence on the molecular structure, potentially affecting the compound's ability to interact with biological targets.

X-ray Crystallographic Characterization

X-ray crystallographic analysis of this compound would provide definitive structural information regarding bond lengths, bond angles, and molecular conformations. However, specific crystallographic data for this compound was not available in the current literature sources examined. The crystallographic characterization would be particularly valuable for understanding the three-dimensional arrangement of the phenylethynyl substituent relative to the pyrimidine ring plane, as well as the specific geometric parameters of the ethynyl linkage.

Crystallographic studies of related pyrimidine derivatives have shown that the pyrimidine ring typically maintains planarity, with substituents adopting conformations that minimize steric interactions while optimizing electronic conjugation. The phenylethynyl group in this compound would be expected to adopt a conformation that allows for maximum orbital overlap between the ethynyl triple bond and both the pyrimidine and phenyl aromatic systems. The crystallographic analysis would also reveal intermolecular interactions, including potential hydrogen bonding involving the amino group and halogen bonding involving the chloro substituent.

The absence of available crystallographic data represents an important gap in the structural characterization of this compound. Future crystallographic studies would provide essential information for understanding the solid-state structure, molecular packing arrangements, and potential polymorphic forms that could influence the compound's physical and biological properties.

Spectroscopic Profiling (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible, High Resolution Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound requires multiple analytical techniques to fully elucidate its structural features and electronic properties. While complete spectroscopic data was not available in the examined sources, the expected spectroscopic characteristics can be predicted based on the molecular structure and comparison with related compounds.

Proton nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the aromatic protons of both the pyrimidine and phenyl rings, with the pyrimidine proton appearing as a singlet due to the symmetrical arrangement of nitrogen atoms. The phenyl ring protons would appear as a complex multiplet in the aromatic region, typically between 7.0 and 8.0 parts per million. The amino group protons would appear as a characteristic broad signal, often exhibiting exchange behavior with deuterated solvents.

Carbon-13 nuclear magnetic resonance spectroscopy would provide detailed information about the carbon framework of the molecule. The ethynyl carbon atoms would be particularly diagnostic, appearing at characteristic chemical shifts for triple bond carbons. The aromatic carbon atoms of both the pyrimidine and phenyl rings would appear in the aromatic region, with specific chemical shifts influenced by the electronic effects of the various substituents.

Fourier transform infrared spectroscopy would reveal characteristic absorption bands for the major functional groups present in the molecule. The amino group would produce characteristic nitrogen-hydrogen stretching vibrations, typically appearing as two bands due to symmetric and asymmetric stretching modes. The ethynyl triple bond would produce a characteristic carbon-carbon stretching vibration, while the aromatic carbon-carbon and carbon-nitrogen stretching vibrations would appear in the fingerprint region.

Ultraviolet-visible spectroscopy would provide information about the electronic transitions within the extended conjugated system. The phenylethynyl substituent would be expected to extend the conjugation beyond the pyrimidine ring, potentially shifting absorption maxima to longer wavelengths compared to simple pyrimidine derivatives.

High resolution mass spectrometry would confirm the molecular formula and provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at mass-to-charge ratio 229.66, with characteristic fragmentation patterns involving loss of the phenylethynyl group and other structural fragments.

Properties

IUPAC Name |

4-chloro-6-(2-phenylethynyl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-12-11(14)10(15-8-16-12)7-6-9-4-2-1-3-5-9/h1-5,8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILNIQNGIVLUPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731969 | |

| Record name | 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875340-49-1 | |

| Record name | 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific targets, and potential therapeutic applications.

Chemical Structure

The compound features a pyrimidine core substituted with a chloro group at the 4-position and a phenylethynyl group at the 6-position. This structural configuration is crucial for its interaction with biological targets.

The primary mechanism by which this compound exhibits biological activity is through the inhibition of key enzymes involved in cellular proliferation and survival:

- Inhibition of Thymidylate Synthase (TS) : The compound has been shown to inhibit thymidylate synthase, an enzyme essential for DNA synthesis and repair. This inhibition leads to reduced proliferation of tumor cells that express high levels of TS, making it a candidate for anticancer therapies .

- Targeting Receptor Tyrosine Kinases : It has also been identified as a potent inhibitor of ErbB family receptor tyrosine kinases (such as EGFR and ErbB-2), which are implicated in various cancers. In vitro studies indicate that compounds with similar structures can significantly reduce tumor cell proliferation .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays, yielding promising results:

Case Studies

Several studies have documented the effects of this compound in preclinical models:

- In Vitro Cytotoxicity : A study demonstrated that at concentrations of 10 µM and 20 µM, the compound exhibited reasonable cytotoxicity against cancer cell lines, doubling the effectiveness at higher concentrations. The presence of the phenylethynyl moiety was crucial for enhancing cytotoxic properties .

- Selectivity Profiles : Research into selectivity showed that derivatives of pyrimidine compounds, including this compound, exhibited varying degrees of inhibition against CDK2 compared to CDK1, suggesting potential for targeted cancer therapies with reduced side effects .

- Electrophilic Properties : The compound's electrophilic nature allows it to interact covalently with thiol groups in proteins, which may enhance its potency as an inhibitor for specific enzymes like GPX4 involved in ferroptosis—a form of regulated cell death .

Scientific Research Applications

Metabotropic Glutamate Receptor Modulation

One of the most significant applications of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is its role as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in several central nervous system disorders, including schizophrenia and Alzheimer's disease. Research indicates that compounds similar to this compound can enhance synaptic plasticity and cognitive functions by modulating mGlu5 activity .

Key Findings:

- Efficacy in Animal Models: Studies have shown that PAMs can alleviate symptoms associated with schizophrenia and cognitive deficits in animal models, suggesting therapeutic potential for treating these conditions .

- Mechanism of Action: The compound interacts with distinct allosteric sites on mGlu5, leading to increased receptor activity without directly activating the receptor itself, which may reduce side effects compared to traditional agonists .

Cancer Treatment

This compound has also been investigated for its anticancer properties. It has been identified as a potential inhibitor of receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in various cancers.

Clinical Implications:

- Anticancer Activity: In vitro studies have demonstrated that compounds structurally related to this compound exhibit potent anticancer activity against breast, colon, and ovarian cancer cells. This suggests that these compounds could be developed into therapeutic agents for cancer treatment .

- Mechanisms of Action: The inhibition of RIPK2 leads to reduced cell proliferation and increased apoptosis in cancer cells, indicating a promising pathway for further drug development .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from 5-amino-4,6-dichloropyrimidine and phenylacetylene. The reaction conditions often include palladium-catalyzed coupling reactions, which facilitate the formation of the desired compound with moderate yields .

Chemical Properties:

- Molecular Formula: C12H8ClN3

- Molecular Weight: 229.66 g/mol

- CAS Number: 875340-49-1

Case Study: mGlu5 Modulators

A study published in Nature explored various mGlu5 PAMs, including those derived from the 4-Chloro series. The results indicated significant improvements in cognitive function in animal models, validating the therapeutic approach targeting mGlu5 receptors for neuropsychiatric disorders .

Case Study: Cancer Inhibition

Research highlighted in Cancer Research demonstrated that compounds similar to this compound effectively inhibited RIPK2 activity in various cancer cell lines, leading to promising results in reducing tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Variations and Structural Features

The pyrimidine core allows for diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Electronic and Solubility Properties

- Electron-Withdrawing vs. Methoxy (OMe) at position 5 (electron-donating) in 4,6-dichloro-5-methoxypyrimidine increases solubility in polar solvents compared to chloro-substituted analogs .

- Hydrophobic vs. Polar Groups: The phenylethynyl group in the target compound is hydrophobic, likely reducing aqueous solubility but improving membrane permeability.

Preparation Methods

Reaction Scheme

- Starting material: 5-amino-4,6-dichloropyrimidine

- Alkyne reagent: Phenylacetylene

- Catalysts: Palladium complex (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)

- Base: N-ethyl-N,N-diisopropylamine (DIPEA) or triethylamine

- Solvent: 1,2-Dimethoxyethane (DME) or tetrahydrofuran (THF)

- Conditions: Room temperature or mild heating, typically under inert atmosphere, often in the dark to prevent side reactions

Representative Procedure (Based on ChemicalBook and MDPI Data)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Dissolve 5-amino-4,6-dichloropyrimidine (0.61 mmol) in DME (6.1 mL) | Prepare reaction solution |

| 2 | Add phenylacetylene (0.92 mmol), Pd(PPh₃)₄ (0.12 mmol), CuI (0.61 mmol), DIPEA (3.05 mmol) | Catalyst and base addition |

| 3 | Stir the reaction mixture at room temperature overnight in the dark | Allow cross-coupling to proceed |

| 4 | Work-up: Dilution with dichloromethane, wash with aqueous citric acid and water, dry over Na₂SO₄ | Purification steps |

| 5 | Concentrate and purify by flash chromatography (EtOAc/hexane 1:3) | Isolate product |

Outcome

- Yield: Approximately 22% isolated yield of 4-chloro-6-(phenylethynyl)pyrimidin-5-amine as a yellow solid

- Characterization: Mass spectrometry confirms molecular ion peaks at m/z 230.1 and 232.1 (M+1)

Alternative Synthetic Approaches

Microwave-Assisted Heating

- Some studies report microwave-assisted synthesis of 4-chloro-6-substituted phenyl pyrimidines, which can improve reaction rates and yields.

- Traditional heating methods without special catalysts have also been documented for similar pyrimidine derivatives, indicating flexibility in synthetic protocols depending on substituents.

Sequential Cross-Coupling

- In related systems, one-pot sequential Sonogashira and Stille cross-coupling reactions have been employed to introduce phenylethynyl and other substituents on pyrimidine or quinazoline cores, using PdCl₂(PPh₃)₂, CuI, and bases such as Cs₂CO₃ in THF at room temperature or mild heating.

Mechanistic and Selectivity Notes

- The Sonogashira coupling selectively replaces the chlorine at the 6-position while retaining the chlorine at the 4-position and the amino group at the 5-position.

- The amino substituent remains intact under these mild conditions, which is crucial for the biological activity of the compound.

- The reaction requires careful control of atmosphere and light exposure to prevent side reactions and degradation.

Summary Table of Preparation Conditions and Yields

| Parameter | Details |

|---|---|

| Starting Material | 5-amino-4,6-dichloropyrimidine |

| Alkyne | Phenylacetylene |

| Catalyst System | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (10-20 mol%), CuI (stoichiometric) |

| Base | DIPEA or triethylamine |

| Solvent | 1,2-Dimethoxyethane (DME) or THF |

| Temperature | Room temperature to mild heating (20-60 °C) |

| Reaction Time | Overnight (~18 hours) |

| Yield | ~22% isolated yield |

| Purification | Flash chromatography (EtOAc/hexane 1:3) |

| Notes | Reaction performed in dark to avoid photodegradation |

Research Findings and Practical Considerations

- The relatively moderate yield (22%) suggests potential for optimization, possibly via solvent choice, catalyst loading, or reaction time.

- The reaction is sensitive to moisture and oxygen; inert atmosphere is recommended.

- The method is scalable for research purposes but requires careful handling of palladium catalysts and copper salts.

- The compound’s synthesis aligns with medicinal chemistry goals, enabling further functionalization for biological testing.

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-chloro-6-(phenylethynyl)pyrimidin-5-amine?

The synthesis typically involves coupling reactions between halogenated pyrimidine precursors and phenylacetylene derivatives. For example, a method analogous to Reference Example 63 in EP 4 374 877 A2 uses 4-chloro-2-(6-chloropyrimidin-4-yl)aniline as a starting material, followed by Sonogashira coupling with phenylacetylene under palladium catalysis . Purification is achieved via reversed-phase HPLC with gradient elution (e.g., acetonitrile/water), ensuring >95% purity (LCMS: m/z 245 [M+H]+, retention time: 0.75 minutes) .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Used to confirm molecular conformation and intermolecular interactions. For structurally related pyrimidines, data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R = 0.034–0.096 are standard .

- Spectroscopy : LCMS and ¹H/¹³C NMR validate molecular weight and substituent positions. For example, the phenylethynyl group shows distinct alkyne proton signals (δ ~3.0–3.5 ppm) and aromatic resonances (δ ~7.2–7.8 ppm) .

Q. What analytical methods ensure purity and stability during storage?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like methanol/water or acetonitrile/water. Monitor for degradation products under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric analysis (TGA) : Assess thermal stability; related pyrimidines degrade above 200°C .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Systematic substitution at the pyrimidine core (e.g., replacing chlorine with fluoro or trifluoromethyl groups) alters electronic properties and target binding. For example:

- Antihypertensive activity : 6-arylpyrido[2,3-d]pyrimidin-7-amine analogs with 2,6-dichlorophenyl groups showed sustained blood pressure reduction in rats (EC₅₀: 10–50 mg/kg) .

- Pesticidal activity : Introducing 5-(trifluoromethyl)-1,2,4-oxadiazole moieties enhanced insecticidal potency (LC₅₀: 3.14–4.22 mg/L against Mythimna separata) .

Table 1 : Key SAR Trends in Pyrimidine Derivatives

| Substituent Position | Modification | Bioactivity Impact | Reference |

|---|---|---|---|

| C4 | Chlorine → Fluoro | Increased metabolic stability | |

| C6 | Phenylethynyl → Alkyl | Reduced AChE inhibition |

Q. What mechanistic insights explain its biological activity?

- Enzyme inhibition : Pyrimidin-4-amine derivatives act as acetylcholinesterase (AChE) inhibitors. Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding with Ser203 and π-π stacking with Trp86 in the AChE active site .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in target cell lines. For example, analogs with trifluoromethyl groups showed IC₅₀ values <10 µM in cancer models .

Q. How can crystallographic data guide drug design?

Single-crystal X-ray structures (e.g., CIEPlik et al., 2012) reveal key non-covalent interactions:

- Hydrogen bonding : N–H···N bonds between amine groups and pyrimidine nitrogens stabilize the lattice .

- π-stacking : Phenyl rings align face-to-face (3.5–4.0 Å spacing), enhancing solid-state stability .

Q. How should researchers resolve contradictory bioassay data?

Contradictions may arise from assay conditions (e.g., serum concentration, cell line variability). Strategies include:

- Dose-response validation : Repeat experiments across multiple doses (e.g., 0.1–100 µM) .

- Orthogonal assays : Confirm AChE inhibition via Ellman’s method and molecular docking .

Methodological Guidelines

- Synthetic protocols : Optimize reaction time (12–24 hours) and temperature (80–100°C) for coupling steps .

- Data validation : Cross-reference crystallographic (R factor <0.05) and spectroscopic data to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.